1-Chloro-3-(difluoromethyl)-2-fluorobenzene
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Overview
Description
1-Chloro-3-(difluoromethyl)-2-fluorobenzene is an organic compound with the molecular formula C7H4ClF2 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, difluoromethyl, and fluorine groups
Preparation Methods
The synthesis of 1-Chloro-3-(difluoromethyl)-2-fluorobenzene can be achieved through several methods. One common approach involves the reaction of 1-chloro-3-fluorobenzene with difluoromethylating agents under specific conditions. Industrial production methods often utilize catalytic processes to enhance yield and selectivity. For example, the use of anhydrous aluminum trichloride as a catalyst in the presence of toluene can facilitate the reaction at controlled temperatures .
Chemical Reactions Analysis
1-Chloro-3-(difluoromethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrodefluorination: This reaction involves the selective activation of the C–Cl bond, often catalyzed by transition-metal complexes.
Common reagents used in these reactions include borontrifluoride etherate complex, t-butyl nitrite, and various transition-metal catalysts. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-Chloro-3-(difluoromethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology and Medicine: The compound’s derivatives are explored for their potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism by which 1-Chloro-3-(difluoromethyl)-2-fluorobenzene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
1-Chloro-3-(difluoromethyl)-2-fluorobenzene can be compared with other similar compounds, such as:
1-Chloro-3-fluoro-2-methoxybenzene: This compound has a methoxy group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
1-Chloro-3,3,3-trifluoropropene: This compound has a trifluoropropene group, which makes it useful as a refrigerant with lower global warming potential.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.
Properties
IUPAC Name |
1-chloro-3-(difluoromethyl)-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELHRDFHVBBIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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